N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide
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Overview
Description
N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide is a complex organic compound characterized by its multiple fluorine atoms and unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Fluorinated Ether: This involves the reaction of 1,1,2,2-tetrafluoroethyl with 2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy under controlled conditions.
Coupling with Phenyl Isocyanate: The fluorinated ether is then reacted with phenyl isocyanate to form the carbamothioyl intermediate.
Final Coupling with Naphthalene-2-carboxylic Acid: The carbamothioyl intermediate is coupled with naphthalene-2-carboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain proteins and enzymes, potentially inhibiting or modifying their activity . The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]naphthalene-2-carboxamide is unique due to its combination of multiple fluorinated groups and a naphthalene core. This structure provides distinct chemical properties, such as high stability and specific binding affinities, making it valuable for various applications .
Properties
Molecular Formula |
C24H13F13N2O3S |
---|---|
Molecular Weight |
656.4 g/mol |
IUPAC Name |
N-[[3-[1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl]phenyl]carbamothioyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H13F13N2O3S/c25-19(26,21(29,30)41-22(31,32)20(27,28)23(33,34)42-24(35,36)37)15-6-3-7-16(11-15)38-18(43)39-17(40)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H2,38,39,40,43) |
InChI Key |
IRMBYGADOYWTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=CC(=C3)C(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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